

An In-depth Technical Guide to the Physicochemical Properties of Flunixin-d3

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Compound of Interest

Compound Name: Flunixin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Flunixin-d3**, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document is intended to serve as a vital resource for professionals engaged in research, quality control, and the development of pharmaceutical products.

Flunixin-d3 is primarily utilized as an internal standard for the precise quantification of Flunixin in biological matrices through mass spectrometry-based assays.^{[1][2]}

Core Physicochemical Characteristics

Flunixin-d3 shares a foundational structure with Flunixin, with the key distinction of deuterium labeling on the methyl group.^[3] This isotopic substitution renders it an ideal internal standard for analytical applications.^[4]

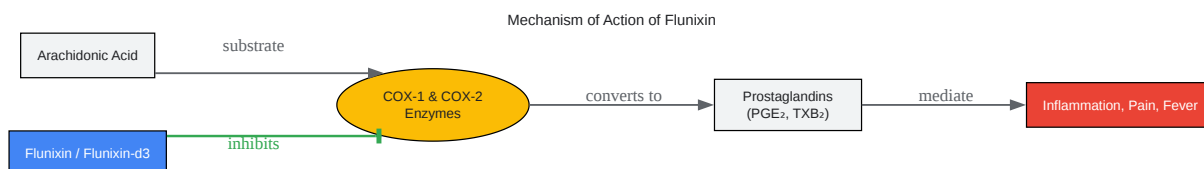
Summary of Quantitative Data

The following table summarizes the key physicochemical properties of **Flunixin-d3**, with comparative data for its non-deuterated counterpart, Flunixin, where available.

Property	Flunixin-d3	Flunixin	Source
IUPAC Name	2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	2-[[2-Methyl-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	[3] [5]
CAS Number	1015856-60-6	38677-85-9	[5] [6]
Molecular Formula	C ₁₄ H ₈ D ₃ F ₃ N ₂ O ₂	C ₁₄ H ₁₁ F ₃ N ₂ O ₂	[5] [6]
Molecular Weight	299.26 g/mol	296.24 g/mol	[3] [5]
Physical Form	Solid	Crystals	[1] [5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	Soluble in water (as meglumine salt)	[1] [5]
Storage Temperature	-20°C	Not specified	[2]
Stability	≥ 4 years at -20°C	Not specified	[2]
Computed XLogP3	4.1	Not specified	[3]
pKa	Not specified (expected to be similar to Flunixin)	5.82	[5] [7]
Melting Point	Not specified	226-228°C	[5] [8]

Mechanism of Action: Cyclooxygenase Inhibition

Flunixin, and by extension **Flunixin-d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[\[9\]](#)[\[10\]](#) These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [\[10\]](#)[\[11\]](#) By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory molecules.[\[9\]](#)



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Caption: Inhibition of the Cyclooxygenase (COX) pathway by Flunixin.

Experimental Protocols

Detailed methodologies for the characterization and quantification of **Flunixin-d3** are crucial for its application in drug development and research.

Determination of Physicochemical Properties

Standard protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are applicable to **Flunixin-d3**.^{[12][13]}

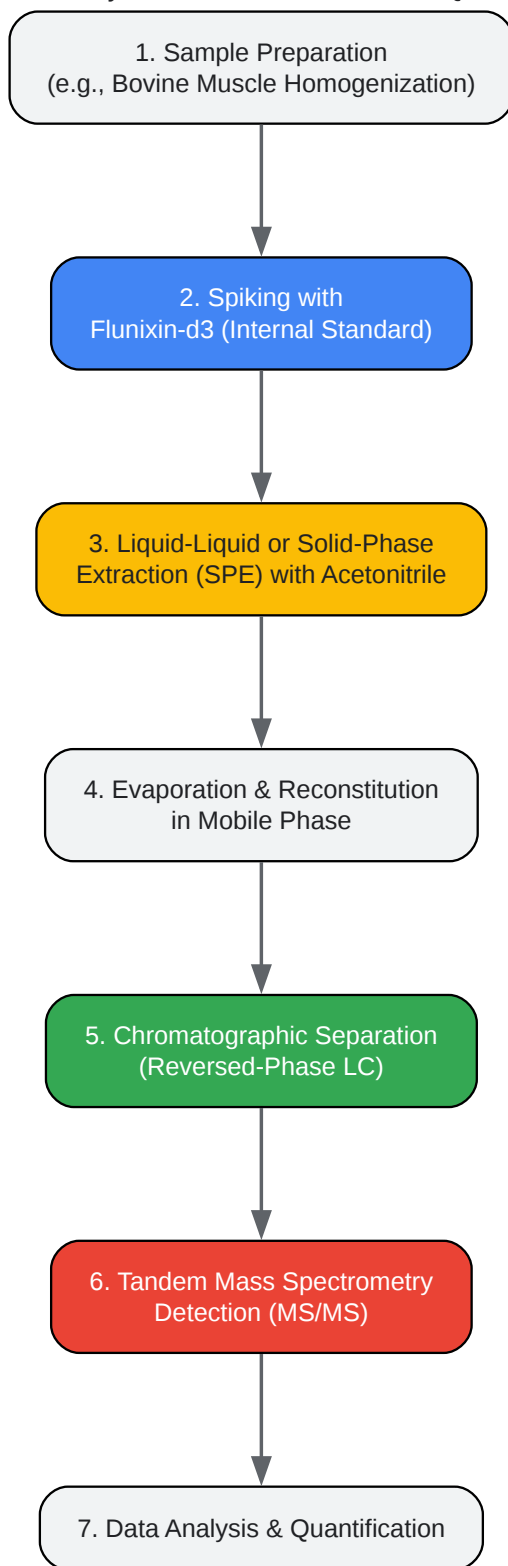
- **Melting Point:** The melting point can be determined using a standard melting point apparatus. The solid sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a crystalline solid like Flunixin, a sharp melting point is expected.^{[5][8]}
- **Solubility:** The solubility of **Flunixin-d3** in various solvents (e.g., DMSO, water, ethanol) is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.^[1] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC.
- **pKa Determination:** The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **Flunixin-d3** is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

- LogP (Octanol-Water Partition Coefficient): The LogP value, an indicator of a compound's lipophilicity, can be determined using the shake-flask method. A solution of **Flunixin-d3** is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of **Flunixin-d3** in each phase is measured to calculate the partition coefficient.

Analytical Workflow for Quantification using LC-MS/MS

Flunixin-d3 is predominantly used as an internal standard for the quantification of Flunixin in biological samples like plasma, milk, or tissue.^{[14][15]} A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is outlined below.^[16]

LC-MS/MS Analytical Workflow for Flunixin Quantification

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